molecular formula C23H17Cl3N4O4 B297517 N-(2-chlorophenyl)-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide

N-(2-chlorophenyl)-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide

Cat. No. B297517
M. Wt: 519.8 g/mol
InChI Key: JNEYCCJSSOBATQ-KKMKTNMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, DASA-58, and has been found to have a range of biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has been found to have a range of biochemical and physiological effects. Studies have shown that the compound has the ability to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-chlorophenyl)-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide in lab experiments is its ability to selectively target cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions that could be pursued in the study of N-(2-chlorophenyl)-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide. One potential direction is the development of new cancer treatments based on this compound. Another potential direction is the study of the compound's effects on other diseases, such as diabetes and inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is a complex process that involves several steps. The first step involves the preparation of 2-chlorobenzaldehyde, which is then reacted with 2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazine to form the intermediate product. This intermediate product is then reacted with acetic anhydride to form the final product, N-(2-chlorophenyl)-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide.

Scientific Research Applications

N-(2-chlorophenyl)-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments.

properties

Product Name

N-(2-chlorophenyl)-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide

Molecular Formula

C23H17Cl3N4O4

Molecular Weight

519.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-N//'-[(E)-[4-[2-(3,5-dichloroanilino)-2-oxoethoxy]phenyl]methylideneamino]oxamide

InChI

InChI=1S/C23H17Cl3N4O4/c24-15-9-16(25)11-17(10-15)28-21(31)13-34-18-7-5-14(6-8-18)12-27-30-23(33)22(32)29-20-4-2-1-3-19(20)26/h1-12H,13H2,(H,28,31)(H,29,32)(H,30,33)/b27-12+

InChI Key

JNEYCCJSSOBATQ-KKMKTNMSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl

SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl

Origin of Product

United States

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